molecular formula C9H6BrN3O2 B1526475 2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid CAS No. 1179597-85-3

2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid

Cat. No.: B1526475
CAS No.: 1179597-85-3
M. Wt: 268.07 g/mol
InChI Key: UZHJKIOPBQHPDE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis via X-ray Crystallography

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure of this compound. Related brominated isonicotinic acid compounds have been successfully characterized through single-crystal X-ray diffraction studies, providing valuable structural precedents for understanding this compound's crystallographic behavior. The crystallographic analysis of similar compounds reveals that brominated isonicotinic acid derivatives typically crystallize in specific space groups with characteristic unit cell parameters and molecular packing arrangements.

Crystal structure determination of related compounds demonstrates that 3-bromoisonicotinic acid crystallizes in the centrosymmetric triclinic space group with unit cell parameters of a = 7.2512(6) Å, b = 7.3916(6) Å, c = 7.4920(7) Å, and specific angular parameters. The molecular structure analysis reveals distinctive bromine atom positioning and hydrogen bonding patterns that influence the overall crystal packing. For 2-bromoisonicotinic acid, crystallographic studies show monoclinic crystal system properties with space group P21/c and unit cell dimensions of a = 11.9715(14) Å, b = 7.5753(7) Å, c = 7.4498(8) Å. These structural parameters provide important reference points for understanding the crystallographic behavior of this compound.

The incorporation of the pyrazole ring system into the isonicotinic acid framework introduces additional complexity to the crystal structure. Crystallographic studies of pyrazole-containing isonicotinic acid derivatives have demonstrated that these compounds exhibit specific intermolecular interactions and hydrogen bonding patterns that influence their solid-state properties. The presence of both nitrogen atoms in the pyrazole ring and the carboxylic acid functionality creates multiple sites for hydrogen bonding, which significantly affects the crystal packing arrangements and overall structural stability.

Compound Crystal System Space Group Unit Cell Parameters
3-Bromoisonicotinic acid Triclinic P1̄ a = 7.25 Å, b = 7.39 Å, c = 7.49 Å
2-Bromoisonicotinic acid Monoclinic P21/c a = 11.97 Å, b = 7.58 Å, c = 7.45 Å

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound employs multiple complementary analytical techniques to provide comprehensive structural information. Nuclear magnetic resonance spectroscopy serves as a primary identification tool, offering detailed insights into the molecular connectivity and electronic environment of individual atoms within the compound. The proton nuclear magnetic resonance spectrum displays characteristic signals for pyrazole protons typically appearing in the range of 6.5 to 8.5 parts per million, while pyridine ring protons resonate between 7.0 and 9.0 parts per million. The carboxylic acid proton manifests as a distinctive broad signal around 10 to 13 parts per million, providing clear identification of the functional group.

Carbon-13 nuclear magnetic resonance spectroscopy reveals characteristic signals for the carboxylic acid carbon typically appearing around 165 to 175 parts per million, along with distinctive signals for the pyrazole and pyridine ring carbons. The bromine substitution on the pyrazole ring creates characteristic chemical shift patterns that enable precise structural assignment. Related pyrazole-containing compounds demonstrate specific carbon signal patterns that facilitate structural confirmation and purity assessment.

Fourier transform infrared spectroscopy provides crucial functional group identification through characteristic absorption bands. The carboxylic acid functionality exhibits distinctive carbonyl stretching vibrations typically appearing between 1700 and 1730 wavenumbers, while the pyrazole ring system displays characteristic carbon-nitrogen stretching vibrations. The presence of aromatic carbon-hydrogen stretching vibrations in the range of 3000 to 3100 wavenumbers confirms the aromatic nature of both ring systems. Bromine substitution effects can be observed through subtle shifts in aromatic stretching frequencies and fingerprint region patterns.

Ultraviolet-visible spectroscopy reveals electronic transition characteristics of the compound, providing information about the chromophoric properties of the heterocyclic system. The compound exhibits absorption bands corresponding to π→π* transitions typical of aromatic heterocycles, with specific absorption maxima influenced by the electron-withdrawing effects of both the bromine substituent and the carboxylic acid functionality. These electronic transitions provide valuable information about the compound's electronic structure and potential photochemical behavior.

Spectroscopic Technique Key Diagnostic Features Typical Range/Wavelength
Proton Nuclear Magnetic Resonance Pyrazole protons 6.5-8.5 ppm
Proton Nuclear Magnetic Resonance Pyridine protons 7.0-9.0 ppm
Proton Nuclear Magnetic Resonance Carboxylic acid proton 10-13 ppm
Carbon-13 Nuclear Magnetic Resonance Carboxylic acid carbon 165-175 ppm
Fourier Transform Infrared Carbonyl stretch 1700-1730 cm⁻¹
Fourier Transform Infrared Aromatic carbon-hydrogen 3000-3100 cm⁻¹

Comparative Analysis with Isonicotinic Acid Derivatives

Comparative structural analysis of this compound with related isonicotinic acid derivatives reveals significant structural modifications and their corresponding effects on molecular properties. The parent compound isonicotinic acid, also known as vitamin B3 or niacin, serves as the fundamental structural framework, with the pyrazole substitution representing a substantial modification to the basic pyridine carboxylic acid structure. This substitution fundamentally alters the electronic distribution and steric requirements of the molecule, creating distinct pharmacological and chemical properties.

The comparison with 2,6-bis(1H-pyrazol-1-yl)isonicotinic acid, which contains two pyrazole substituents, demonstrates the structural progression possible within this family of compounds. This bis-substituted derivative possesses the molecular formula C12H9N5O2 with a molecular weight of 255.23 grams per mole, illustrating how additional pyrazole substitution increases molecular complexity and potentially enhances biological activity through multiple nitrogen coordination sites.

Structural comparison with simpler pyrazole-isonicotinic acid derivatives, such as 2-(1H-pyrazol-1-yl)isonicotinic acid, which lacks the bromine substituent, highlights the specific effects of halogen substitution on the molecular framework. The unsubstituted pyrazole derivative possesses the molecular formula C9H7N3O2 with a molecular weight of 189.17 grams per mole, demonstrating how bromine substitution increases molecular weight and introduces additional electronic effects through its electron-withdrawing properties.

The incorporation of bromine at the 4-position of the pyrazole ring creates specific steric and electronic effects that distinguish this compound from other halogenated derivatives. Related compounds containing different halogen substituents, such as chloro or fluoro analogs, exhibit variations in molecular properties that can be attributed to the different electronic and steric characteristics of the halogen atoms. These comparative studies demonstrate how systematic structural modifications can be employed to fine-tune molecular properties for specific applications.

Analysis of crystallographic data from related compounds reveals that halogen substitution patterns significantly influence intermolecular interactions and crystal packing arrangements. The bromine atom's size and electronegativity create specific van der Waals interactions and potential halogen bonding opportunities that affect the solid-state behavior of the compound compared to its non-halogenated analogs.

Compound Molecular Formula Molecular Weight Key Structural Features
This compound C9H6BrN3O2 282.09 g/mol Brominated pyrazole substituent
2,6-bis(1H-pyrazol-1-yl)isonicotinic acid C12H9N5O2 255.23 g/mol Dual pyrazole substitution
2-(1H-pyrazol-1-yl)isonicotinic acid C9H7N3O2 189.17 g/mol Unsubstituted pyrazole
Isonicotinic acid C6H5NO2 123.11 g/mol Parent pyridine carboxylic acid

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-7-4-12-13(5-7)8-3-6(9(14)15)1-2-11-8/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHJKIOPBQHPDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological efficacy of this compound, emphasizing its antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of isonicotinic acid with 4-bromo-1H-pyrazole. The purity and structure of the synthesized compound are confirmed using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry.

Table 1: Characterization Data

TechniqueObserved Values
FT-IR (cm⁻¹)3065, 3030 (aromatic C-H), 1598 (C=C), 1354 (C-N)
NMR (δ ppm)10.52 (s, pyrazole H), 9.78 (s, pyrazole H), 8.12-9.84 (m, Ar-H)

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well documented. In vitro assays have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at certain concentrations . This suggests a promising application in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored extensively. For example, studies indicate that related compounds exhibit cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The inhibition rates observed were concentration-dependent, with some derivatives achieving over 80% inhibition at optimal doses .

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

  • Antitubercular Activity : A series of substituted pyrazoles were evaluated for their antitubercular activity using the microplate Alamar Blue assay. These compounds demonstrated significant inhibition against Mycobacterium tuberculosis with IC50 values comparable to standard treatments .
  • Anti-inflammatory Studies : In a study assessing anti-inflammatory effects through carrageenan-induced paw edema in rats, certain pyrazole derivatives exhibited superior activity compared to standard anti-inflammatory drugs like indomethacin .
  • Cytotoxicity Assays : Compounds related to this compound were tested against several cancer cell lines using MTT assays, revealing promising results with IC50 values in the low micromolar range .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Recent studies have demonstrated that derivatives of 2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid exhibit significant antifungal properties. For instance, a study focused on the synthesis of novel pyrazole derivatives showed promising antifungal activity against strains such as Aspergillus niger and Penicillium citrinum using the agar well diffusion method . The effectiveness of these compounds is attributed to their ability to disrupt fungal cell membranes and inhibit growth.

Antibacterial Properties
The compound has also been evaluated for its antibacterial efficacy. In a study involving the synthesis of butyl 2-bromoisonicotinate, it was found to be effective against resistant strains of Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Escherichia coli ST405. The synthesized compounds displayed good binding energies in molecular docking studies, indicating their potential as therapeutic agents against these pathogens .

Pharmacological Studies

Diverse Therapeutic Applications
The pyrazole moiety, including this compound, is recognized for its diverse pharmacological activities. Pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, and antidepressant effects. Notably, compounds with this scaffold have been developed into drugs like celecoxib, which is used for pain management . The structure's ability to interact with various biological targets makes it a valuable candidate for drug development.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with specific protein targets. For example, docking studies against CYP51 from Trypanosoma cruzi provided insights into how these compounds can inhibit enzyme activity crucial for fungal survival . Such studies are essential for understanding the mechanism of action and optimizing the efficacy of new drug candidates.

Data Summary

Application AreaFindingsReferences
Antifungal ActivitySignificant activity against Aspergillus niger and Penicillium citrinum.
Antibacterial PropertiesEffective against MRSA and ESBL-producing E. coli ST405; good binding energies observed.
Pharmacological EffectsExhibits anti-inflammatory, analgesic, and antidepressant properties; used in celecoxib.
Synthesis MethodsGreen synthesis methods yield high product efficiency with minimal waste.

Comparison with Similar Compounds

Pyrazole Derivatives with Bromine Substituents

  • 4-(4-Bromo-3-(4-chlorophenyl)-5-(tetrahydroindolyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17) :

    • Features a bromopyrazole core with a chlorophenyl group and a benzenesulfonamide substituent.
    • Key properties : Melting point (m.p.) 129–130°C, yield 82.4%, IR peaks at 1670 cm⁻¹ (C=O) and 3385 cm⁻¹ (NH) .
    • The sulfonamide group enhances solubility and bioactivity, contrasting with the carboxylic acid group in the target compound.
  • 4-(4-Bromo-5-(tetrahydroindolyl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 18) :

    • Substituted with a methoxyphenyl group instead of chlorophenyl.
    • Key properties : Higher m.p. (160–161°C), yield 84.3%, IR peak at 1164 cm⁻¹ (SO₂) .
    • The methoxy group improves metabolic stability compared to halogenated or acidic groups.

Isonicotinic Acid Derivatives

  • 5-Iodonicotinic Acid :

    • Used alongside the target compound in DELs .
    • The iodine atom provides a heavier halogen for radiolabeling or Suzuki couplings, whereas bromine offers a balance of reactivity and stability.
  • 2-(4-Bromo-1H-pyrazol-1-yl)acetic Acid: Replaces the isonicotinic acid moiety with acetic acid.

Key Observations :

  • Bromopyrazole derivatives with sulfonamide groups (Compounds 17–18) exhibit higher melting points than carboxylic acid analogues, likely due to stronger intermolecular hydrogen bonding .
  • The target compound’s isonicotinic acid group may enhance metal coordination or binding to biological targets (e.g., enzymes requiring pyridine cofactors) compared to sulfonamide or methoxy variants .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves three key steps:

Pyrazole Ring Synthesis via Cyclization

A widely accepted approach to synthesize pyrazole derivatives involves cyclization of nitrile or ester intermediates with hydrazine hydrate under controlled conditions. For example, a sonication-assisted method has been reported where carboxylic acids are first converted to methyl esters, then reacted with sodium hydride and acetonitrile to form oxonitrile intermediates. These intermediates undergo cyclization with hydrazine hydrate in acetic acid under sonication to yield pyrazole derivatives efficiently (Table 1).

Step Reagents & Conditions Outcome
1 Carboxylic acid + MeOH + conc. H2SO4, reflux 16 h Methyl ester formation
2 Methyl ester + NaH + acetonitrile, reflux 17 h Oxonitrile intermediate
3 Oxonitrile + hydrazine hydrate + acetic acid, sonication 1-2 h Pyrazole ring formation

This method is noted for its simplicity, efficiency, and applicability to halogen-substituted aromatic acids, including nicotinic acid derivatives, which are structurally related to isonicotinic acid.

Bromination Using Phosphorus Oxybromide

The selective bromination of the pyrazole ring at the 4-position is effectively achieved by reacting the pyrazole ester or acid salt intermediate with phosphorus oxybromide (POBr3). This reagent facilitates electrophilic bromination under controlled temperature (80–90 °C) and time (approximately 80 minutes), yielding the 4-bromo-substituted pyrazole derivative with high purity and yield.

The process involves:

  • Dissolving the pyrazole ester sodium salt in acetonitrile.
  • Adding POBr3 dropwise while maintaining the temperature.
  • Filtering off sodium bromide by-product.
  • Isolating the 4-bromo-pyrazole ester.

The molar ratio of pyrazole ester to POBr3 is typically maintained between 1:0.5 to 1:0.9 for optimal bromination efficiency.

Coupling with Isonicotinic Acid

The final step involves converting the brominated pyrazole ester to the corresponding isonicotinic acid derivative. This can be achieved by hydrolysis of the ester group under acidic or basic conditions to yield the free acid form, this compound. Alternatively, direct coupling reactions between the bromopyrazole intermediates and isonicotinic acid hydrazides have been reported in related pyrazole chemistry, facilitating ring closure and substitution in one pot.

Detailed Research Findings

Sonication Method Advantages

  • Rapid reaction times (1-2 hours) compared to conventional reflux methods.
  • Improved yields due to enhanced mixing and energy input.
  • Applicable to a variety of substituted carboxylic acids, including halogenated nicotinic acids.

Bromination Efficiency

  • Use of POBr3 avoids the need for multiple reagents such as acetic acid and sodium bicarbonate.
  • Minimizes hydrolysis by-products.
  • Simplifies purification and reduces wastewater generation.
  • Provides high selectivity for bromination at the pyrazole 4-position.

Spectroscopic Characterization

  • IR spectra confirm ring closure by disappearance of carbonyl and olefinic bands.
  • $$^{1}H$$ and $$^{13}C$$ NMR spectra validate the substitution pattern and chemical environment of the pyrazole and isonicotinic acid moieties.

Summary Table of Preparation Methods

Step No. Process Description Key Reagents/Conditions Notes/Advantages Reference
1 Esterification of isonicotinic acid Methanol, conc. H2SO4, reflux under N2, 16 h Converts acid to methyl ester
2 Formation of oxonitrile intermediate NaH, acetonitrile, reflux 17 h Prepares precursor for pyrazole ring
3 Cyclization to pyrazole ring Hydrazine hydrate, acetic acid, sonication 1-2 h Rapid, efficient pyrazole synthesis
4 Bromination at 4-position of pyrazole Phosphorus oxybromide, acetonitrile, 80-90 °C, 80 min High selectivity, avoids by-products
5 Hydrolysis to free acid or coupling with isonicotinic acid hydrazide Acid/base hydrolysis or coupling reactions Final compound formation

Q & A

What are the key synthetic strategies for 2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid, and how do reaction conditions influence yield?

Basic Research Focus
Synthesis typically involves bromination of pyrazole precursors followed by coupling with isonicotinic acid derivatives. A common approach uses brominating agents like N-bromosuccinimide (NBS) in dichloromethane for regioselective bromination at the pyrazole ring . Yield optimization requires careful control of stoichiometry (e.g., 1.2 equivalents of NBS) and temperature (0–25°C). Post-functionalization via Suzuki-Miyaura coupling or nucleophilic substitution may introduce the isonicotinic acid moiety. Methodological validation via TLC and HPLC is critical to monitor intermediates .

How can structural ambiguities in brominated pyrazole derivatives be resolved using spectroscopic techniques?

Advanced Research Focus
Nuclear Overhauser Effect (NOE) NMR experiments and 2D-COSY are essential for confirming regiochemistry in brominated pyrazoles. For example, 1H^1 \text{H}-NMR can distinguish between 4-bromo and 3-bromo isomers via coupling patterns (e.g., singlet for 4-bromo vs. doublet for 3-bromo substitution) . IR spectroscopy (1650–1700 cm1^{-1}) identifies carboxylic acid groups, while mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

What are the biological and material science applications of this compound, and how are these validated experimentally?

Basic Research Focus
The compound serves as a pharmacophore in medicinal chemistry (e.g., kinase inhibitors) and a ligand in coordination polymers for catalysis. Biological activity is tested via in vitro enzyme inhibition assays (IC50_{50} determination) using purified targets like tyrosine kinases. In materials science, conductivity and thermal stability are assessed via cyclic voltammetry and TGA . Case studies highlight its use in synthesizing bioisosteres for neurodegenerative disease targets .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Focus
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity. Molecular docking (AutoDock Vina) identifies binding poses with target proteins (e.g., EGFR kinase), while MD simulations assess stability of ligand-receptor complexes. QSAR models correlate substituent effects (e.g., electron-withdrawing groups at the pyrazole ring) with inhibitory potency .

How should researchers address contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies may arise from assay conditions (e.g., buffer pH affecting ionization) or impurities in synthesized batches. Rigorous analytical validation (≥95% purity via HPLC) and replication under standardized protocols (e.g., ATP concentration in kinase assays) are essential. Meta-analyses of published IC50_{50} values should account for structural analogs (e.g., methyl vs. ethyl esters) that alter bioavailability .

What methodologies are recommended for studying its stability under physiological conditions?

Basic Research Focus
Stability is assessed via:

  • Hydrolytic degradation : Incubation in PBS (pH 7.4) at 37°C, monitored by LC-MS for degradation products.
  • Photostability : Exposure to UV-Vis light (ICH Q1B guidelines) with quantification of decomposition by HPLC.
  • Thermal stability : DSC/TGA to identify melting points and decomposition thresholds .

How can researchers integrate this compound into a broader theoretical framework for drug discovery?

Advanced Research Focus
Linkage to conceptual frameworks like "fragment-based drug design" (FBDD) justifies its use as a building block. For example, its pyrazole core mimics ATP-binding motifs in kinases. Researchers should contextualize findings using cheminformatics databases (e.g., PubChem BioAssay) to identify unexplored targets or synergistic combinations .

What analytical challenges arise in characterizing its metal complexes, and how are they resolved?

Advanced Research Focus
Paramagnetic broadening in NMR spectra complicates structural elucidation of transition metal complexes. Alternative techniques include X-ray absorption spectroscopy (XAS) for coordination geometry and SQUID magnetometry for spin states. Single-crystal XRD remains the gold standard for unambiguous structural determination .

How does substituent variation on the pyrazole ring impact physicochemical properties?

Basic Research Focus
Electron-withdrawing groups (e.g., Br) increase acidity (pKa ~3.5 for the carboxylic acid) and lipophilicity (logP ~1.8). Substituent effects are quantified via Hammett plots using σm_mp_p values. Solubility in DMSO/water mixtures is critical for in vitro assays and can be predicted using Hansen solubility parameters .

What strategies mitigate toxicity risks in preclinical studies involving this compound?

Advanced Research Focus
Toxicity is evaluated via hepatic microsomal assays (CYP450 inhibition) and Ames tests for mutagenicity. Structural modifications, such as replacing bromine with trifluoromethyl groups, reduce off-target effects while retaining activity. Pharmacokinetic studies (e.g., plasma protein binding) guide dose optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid
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2-(4-bromo-1H-pyrazol-1-yl)isonicotinic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.